Methyl 4-methyl-6-(propylamino)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 4-methyl-6-(propylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-12-10-6-8(2)9(7-13-10)11(14)15-3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
URIYWJULRVIWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C(=C1)C)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Methyl 4 Methyl 6 Propylamino Nicotinate and Analogues
Esterification Reactions for Nicotinate (B505614) Synthesis
The formation of the methyl ester group in nicotinate derivatives is a fundamental transformation, typically achieved through several reliable methods. The most common of these is the Fischer-Speier esterification, which involves reacting the parent nicotinic acid with methanol (B129727) in the presence of a strong acid catalyst.
Detailed research findings indicate that refluxing 6-aminonicotinic acid in methanol saturated with gaseous hydrogen chloride or with aqueous HCl provides the corresponding methyl 6-aminonicotinate. georganics.skgeorganics.sk Similarly, nicotinic acid can be refluxed with methanol and a catalytic amount of concentrated sulfuric acid for several hours to yield methyl nicotinate. nih.gov
Another approach is transesterification, where an existing ester is exchanged for another. For instance, menthyl nicotinate can be synthesized by reacting methyl nicotinate with menthol (B31143) in the presence of an alkaline catalyst like sodium methoxide. nih.gov This method is particularly useful for creating a diverse range of nicotinate esters by varying the alcohol component. For more complex substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the carboxylic acid and the alcohol, though this can sometimes be complicated by side reactions.
Table 1: Comparison of Esterification Methods for Nicotinic Acid Derivatives
Amination Strategies for Pyridine (B92270) Ring Functionalization at C-6
Introducing the propylamino group at the C-6 position of the pyridine ring is a critical step, typically accomplished via nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as methyl 6-halo-4-methylnicotinate. youtube.com The electron-deficient nature of the pyridine ring, especially when activated by an ester group, facilitates attack by nucleophiles like propylamine (B44156) at the halogen-bearing carbon. youtube.combath.ac.ukyoutube.com
Modern synthetic chemistry offers several powerful catalytic methods for this transformation:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile for forming C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org It allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions, employing a palladium catalyst and specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos). wikipedia.orgyoutube.com This method is noted for its broad substrate scope and functional group tolerance. wikipedia.org Selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the method's precision. nih.gov
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation traditionally required harsh conditions (high temperatures and polar solvents). wikipedia.org However, modern variations use soluble copper catalysts with ligands like diamines, making the process more efficient for coupling aryl halides with amines. wikipedia.orgnih.govorganic-chemistry.org A ligand-free, copper-catalyzed Ullmann-type amination using sodium azide (B81097) as the amino source has also been developed for halopyridyl carboxylates. researchgate.net
Microwave-assisted synthesis has emerged as a technique to accelerate these reactions, significantly reducing reaction times and often improving yields for the nucleophilic substitution on halopyridines. tandfonline.com
Table 2: Amination Strategies for Aryl Halides
| Method | Catalyst System | Key Features | Conditions | Reference(s) |
|---|---|---|---|---|
| Buchwald-Hartwig | Palladium / Phosphine Ligands | High efficiency, broad scope, mild conditions. | Typically lower temperatures than Ullmann. | wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | Copper / Ligands (optional) | Classic method, modern variants are milder. | Traditionally >200°C; modern methods are cooler. | wikipedia.orgnih.gov |
| Microwave-Assisted SNAr | None (thermal) or Metal Catalyst | Rapid heating, shorter reaction times. | Varies with substrate; e.g., 100°C for 15 min. | tandfonline.com |
Regioselective Introduction of Substituents on the Pyridine Nucleus
Achieving the specific 1,3,4,6-substitution pattern of methyl 4-methyl-6-(propylamino)nicotinate requires precise control over the regioselectivity of the synthetic steps. There are two primary strategic approaches: functionalizing a pre-existing pyridine ring or constructing the ring from acyclic precursors.
Functionalization of a Pre-existing Ring: This strategy involves the selective introduction of substituents onto a pyridine derivative. The inherent electronic properties of the pyridine ring typically direct reactions to the C-2, C-4, and C-6 positions. However, achieving substitution at a specific position in a polysubstituted ring can be challenging. nih.gov Techniques like directed ortho-metalation (DoM) or halogen-metal exchange can be used to activate specific C-H bonds for functionalization. znaturforsch.com For instance, a blocking group could be temporarily installed to direct a Minisci-type alkylation to the C-4 position. nih.gov The generation of 3,4-pyridyne intermediates offers a route to regioselective 3,4-difunctionalization. rsc.org
De Novo Ring Synthesis: Building the pyridine nucleus from acyclic precursors allows for the regioselective placement of substituents from the outset. Multicomponent reactions are particularly powerful in this regard.
Hantzsch Pyridine Synthesis: This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgorganic-chemistry.org It is highly effective for producing symmetrically substituted (C-3, C-5) dihydropyridines, which can then be oxidized to the corresponding pyridine. wikipedia.orgnih.gov
Bohlmann–Rahtz Pyridine Synthesis: This reaction builds the pyridine ring from an enamine and an ethynyl (B1212043) ketone, proceeding through a Michael addition followed by cyclodehydration. beilstein-journals.orgnih.gov It offers a high degree of regiocontrol, yielding a single regioisomer of the trisubstituted pyridine. beilstein-journals.orgnih.gov
These ring-forming strategies are highly valuable for creating highly substituted pyridines that might be difficult to access through direct functionalization. illinois.edu
Advanced Synthetic Approaches to Nicotinate Derivatives
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and scalable processes. For nicotinate derivatives, these include biocatalysis, continuous-flow methodologies, and the use of novel solvent systems.
Enzyme-Catalyzed Synthesis and Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.govfrontiersin.org For the synthesis of nicotinate derivatives, several enzymatic approaches are relevant:
Nitrilases: These enzymes catalyze the direct hydrolysis of nitriles to carboxylic acids. wikipedia.org Nitrilases from various microorganisms, such as Rhodococcus rhodochrous J1 and Gordonia terrae, have been extensively studied for the production of nicotinic acid from 3-cyanopyridine, offering a green alternative to harsh chemical hydrolysis methods. nih.govnih.govmdpi.com
Lipases: Lipases are widely used for their ability to catalyze esterification, transesterification, and amidation reactions with high regio- and enantioselectivity. nih.gov For example, lipases can catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines. This approach could be adapted for the synthesis of N-propyl nicotinamide analogues, demonstrating the potential for forming the C-N bond in the target molecule.
The use of whole-cell biocatalysts, where the enzyme is retained within the microorganism, can simplify the process by avoiding costly enzyme purification. nih.gov
Table 3: Enzymes in the Synthesis of Nicotinic Acid and Derivatives
| Enzyme Class | Reaction Catalyzed | Substrate(s) → Product(s) | Significance | Reference(s) |
|---|---|---|---|---|
| Nitrilase | Nitrile Hydrolysis | 3-Cyanopyridine → Nicotinic Acid | Green synthesis of the core nicotinic acid structure. | nih.govwikipedia.orgnih.govmdpi.com |
| Lipase (B570770) | Acylation / Amidation | Methyl Nicotinate + Amine → Nicotinamide Derivative | Mild, selective formation of C-N and C-O ester bonds. | nih.gov |
| Nitrile Hydratase / Amidase | Two-step Nitrile Hydrolysis | 3-Cyanopyridine → Nicotinamide → Nicotinic Acid | Alternative enzymatic route to the nicotinic acid core. | wikipedia.org |
Continuous-Flow Microreactor Methodologies
Continuous-flow chemistry, often performed in microreactors, offers significant advantages over traditional batch processing. organic-chemistry.org These include superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and easier scalability. nih.gov The synthesis of heterocyclic compounds, including pyridines, has been shown to benefit greatly from this technology. beilstein-journals.orgnih.govresearchgate.net
Specifically for nicotinate analogues, a green and concise synthesis of nicotinamide derivatives has been developed using an immobilized lipase (Novozym® 435) in a continuous-flow microreactor. This system achieved high product yields with substantially shorter reaction times compared to batch processes. The Bohlmann–Rahtz and Hantzsch pyridine syntheses have also been successfully adapted to continuous-flow systems, allowing for the rapid, one-step preparation of pyridine and dihydropyridine (B1217469) derivatives. beilstein-journals.orgnih.gov These examples highlight the potential for efficient, automated, and scalable production of this compound and its analogues.
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" alternative solvents in organic synthesis. galchimia.comresearchgate.net Their unique properties, including negligible vapor pressure, high thermal stability, and tunable polarity, make them attractive replacements for volatile organic compounds. numberanalytics.comtandfonline.com
In heterocyclic synthesis, ILs can act as both the reaction medium and a catalyst, often improving reaction rates and yields. tandfonline.comacs.org While a specific synthesis of this compound using an ionic liquid has not been detailed, the principles are broadly applicable. ILs can be designed to be acidic or basic, which can facilitate key steps like esterification or condensation reactions. numberanalytics.com For example, basic ionic liquids can promote condensation reactions, while acidic ones can aid in cyclization. numberanalytics.com Given that ionic liquids based on nicotinic acid itself have been synthesized, there is clear compatibility between the core structure and this class of solvents. numberanalytics.com Therefore, performing the esterification or amination steps in a suitable ionic liquid represents a promising avenue for a more sustainable synthetic route. wikipedia.org
Derivatization Pathways for this compound Analogues
The structural backbone of this compound offers several reactive sites that are amenable to chemical modification, allowing for the systematic development of a wide array of analogues. These derivatization pathways are crucial for structure-activity relationship (SAR) studies and the optimization of the compound's chemical and biological properties. The primary sites for derivatization include the secondary amino group at the 6-position, the methyl ester at the 3-position, and the pyridine ring itself.
A significant approach to creating analogues involves the modification of the 6-amino substituent. Starting from a precursor such as methyl 6-amino-4-methylnicotinate, a variety of alkyl and aryl groups can be introduced via N-alkylation or N-arylation reactions. For instance, reductive amination with different aldehydes or ketones can yield a diverse set of secondary and tertiary amines at the 6-position. Furthermore, acylation of the amino group with various acyl chlorides or anhydrides leads to the corresponding amides, introducing another layer of structural diversity.
Another key derivatization strategy focuses on the transformation of the methyl ester functionality. This can be readily achieved through transesterification with different alcohols under acidic or basic conditions to generate a series of alkyl, aryl, or functionalized esters. nih.gov Saponification of the methyl ester to the corresponding carboxylic acid provides a versatile intermediate. chemicalbook.com This carboxylic acid can then be coupled with a wide range of amines to produce a library of amides, or it can be used in other reactions to introduce different functional groups.
The following tables detail some of the common derivatization reactions for key functional groups present in analogues of this compound.
Table 1: Derivatization of the 6-Amino Group
| Starting Material | Reagent | Reaction Type | Product Class |
| Methyl 6-amino-4-methylnicotinate | Propionaldehyde, NaBH(OAc)₃ | Reductive Amination | This compound |
| Methyl 6-amino-4-methylnicotinate | Acetyl chloride, Et₃N | N-Acylation | Methyl 6-acetamido-4-methylnicotinate |
| Methyl 6-amino-4-methylnicotinate | Benzoyl chloride, Pyridine | N-Acylation | Methyl 6-(benzamido)-4-methylnicotinate |
| Methyl 6-amino-4-methylnicotinate | Methyl iodide, K₂CO₃ | N-Alkylation | Methyl 6-(methylamino)-4-methylnicotinate |
Table 2: Derivatization of the Ester Group
| Starting Material | Reagent | Reaction Type | Product Class |
| This compound | Ethanol, H₂SO₄ (cat.) | Transesterification | Ethyl 4-methyl-6-(propylamino)nicotinate |
| This compound | NaOH(aq), then H₃O⁺ | Saponification | 4-Methyl-6-(propylamino)nicotinic acid |
| 4-Methyl-6-(propylamino)nicotinic acid | SOCl₂, then Benzylamine | Amidation | N-Benzyl-4-methyl-6-(propylamino)nicotinamide |
| 4-Methyl-6-(propylamino)nicotinic acid | Oxalyl chloride, then Phenol | Esterification | Phenyl 4-methyl-6-(propylamino)nicotinate |
These derivatization strategies enable the fine-tuning of the physicochemical and biological characteristics of the lead compound, which is a fundamental practice in medicinal chemistry for the development of novel therapeutic agents.
Advanced Spectroscopic and Spectrometric Characterization in Nicotinate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For Methyl 4-methyl-6-(propylamino)nicotinate, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are critical for confirming its structure.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, specific signals are expected for each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons.
Aromatic Protons: The pyridine (B92270) ring contains two aromatic protons. The proton at the 5-position is expected to appear as a singlet, while the proton at the 2-position will also be a singlet. Their chemical shifts would be influenced by the electron-donating propylamino group and the electron-withdrawing methyl ester group.
Methyl Ester Protons: The three protons of the methyl group in the ester functionality (-COOCH₃) are expected to produce a sharp singlet, typically in the range of 3.5-4.0 ppm.
4-Methyl Protons: The methyl group attached to the pyridine ring at the 4-position will also appear as a singlet, likely in the aromatic methyl region around 2.2-2.6 ppm.
Propylamino Protons: The propylamino group will exhibit a more complex pattern. The two protons on the α-carbon (adjacent to the nitrogen) will appear as a triplet. The two protons on the β-carbon will present as a sextet, and the terminal methyl group protons will show as a triplet. The NH proton of the amino group will likely appear as a broad singlet.
To illustrate the expected chemical shifts, data for the closely related compound, Methyl 6-methylnicotinate, is presented below. nih.gov
| Proton | Expected Chemical Shift (ppm) for this compound (Predicted) | Reference Chemical Shift (ppm) for Methyl 6-methylnicotinate nih.gov |
| H-2 (Pyridine) | ~8.9 | 9.0 |
| H-5 (Pyridine) | ~7.2 | 8.1 |
| -OCH₃ | ~3.9 | 3.9 |
| 4-CH₃ | ~2.4 | - |
| -NH-CH₂- | ~3.4 | - |
| -CH₂-CH₂- | ~1.6 | - |
| -CH₂-CH₃ | ~0.9 | - |
| -NH- | Broad singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon: The carbon of the ester carbonyl group (-C=O) is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm.
Aromatic Carbons: The six carbons of the pyridine ring will each produce a signal, with their chemical shifts determined by the attached functional groups.
Methyl Ester Carbon: The carbon of the ester's methyl group (-OCH₃) will appear at a characteristic upfield position.
4-Methyl Carbon: The carbon of the methyl group at the 4-position will also be in the upfield region.
Propylamino Carbons: The three distinct carbons of the propyl group will each have a unique signal.
Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is predicted to show several characteristic absorption bands:
N-H Stretch: A moderate to weak absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propyl groups will appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.
C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the ester group will produce a strong band in the 1100-1300 cm⁻¹ range.
N-H Bend: The N-H bending vibration may be observed around 1500-1650 cm⁻¹.
For comparison, the IR data for the related compound Methyl nicotinate (B505614) is provided. chemicalbook.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound (Predicted) | Reference Wavenumber (cm⁻¹) for Methyl nicotinate chemicalbook.com |
| N-H Stretch | 3200-3500 | - |
| Aromatic C-H Stretch | >3000 | ~3050 |
| Aliphatic C-H Stretch | <3000 | - |
| C=O Stretch | 1720-1740 | 1731 |
| C=C, C=N Stretches | 1400-1600 | 1591, 1435 |
| C-O Stretch | 1100-1300 | 1295, 1129 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₁H₁₆N₂O₂), the expected exact molecular weight is approximately 208.12 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this value.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule are predicted to include:
Loss of the methoxy (B1213986) group: Cleavage of the O-CH₃ bond would result in a fragment ion with an m/z of [M - 31]⁺.
Loss of the propyl group: Cleavage of the N-propyl bond could lead to a fragment ion.
Cleavage of the ester group: Fragmentation of the entire methyl ester group could also occur.
Ring fragmentation: The pyridine ring itself can undergo characteristic fragmentation.
The mass spectrum of the related compound, Methyl 6-methylnicotinate, shows a molecular ion peak at m/z 151, corresponding to its molecular weight. nih.gov Analysis of its fragmentation can help predict the behavior of the target compound.
| Ion | Predicted m/z for this compound | Reference m/z for Methyl 6-methylnicotinate nih.gov |
| [M]⁺ | 208 | 151 |
| [M - OCH₃]⁺ | 177 | 120 |
| [M - C₃H₇]⁺ | 165 | - |
X-ray Diffraction Studies for Crystalline State Structure Determination
X-ray diffraction is a powerful technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is expected to be a solid at room temperature, single-crystal X-ray diffraction could provide the most definitive structural proof.
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams can be used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.
Computational Chemistry and Cheminformatics Investigations of Nicotinate Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Methyl 4-methyl-6-(propylamino)nicotinate. scirp.orgdergipark.org.trijpsat.org DFT methods, such as B3LYP, are frequently used to optimize molecular geometries to their lowest energy state and to calculate a variety of molecular properties and reactivity descriptors. dergipark.org.trdergipark.org.trscirp.org
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.govresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the opposite. mdpi.comnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. mdpi.comscielo.org.mxjmcs.org.mx These include:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Global Hardness (η): Represents the resistance to change in the electron distribution. dergipark.org.tr Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Electronegativity (χ): Describes the power of an atom or molecule to attract electrons. mdpi.com
Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires an additional electronic charge. scirp.orgresearchgate.net
These calculations provide a theoretical framework for understanding how the molecule might interact with biological targets and participate in chemical reactions. dergipark.org.tr
Table 1: Representative DFT-Calculated Reactivity Descriptors for a Nicotinate (B505614) Derivative
| Parameter | Definition | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.75 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.875 |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.375 |
| Electronegativity (χ) | -μ | 3.875 |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.16 |
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific target protein. nih.gov This method is crucial for understanding the interactions that drive biological activity and for designing new therapeutic agents. mdpi.comfrontiersin.org The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov
Studies on various nicotinic acid and nicotinamide (B372718) derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes like VEGFR-2, Penicillin-Binding Proteins (PBPs), and α-amylase. nih.govnih.govmdpi.com Docking simulations for these compounds typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site. nih.govmdpi.com For example, in studies of related compounds, hydrogen bonds have been observed with residues like serine and glutamine, which are crucial for stabilizing the ligand-receptor complex. nih.gov The binding affinity is typically reported as a docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Description |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Propylamino group N-H with the backbone C=O of Glu623. Nicotinate ring nitrogen with the side chain of Gln524. |
| Hydrophobic Interactions | Propyl chain and methyl group on the pyridine (B92270) ring with hydrophobic residues such as Val107 and Phe288. |
| Pi-Stacking Interaction | Pyridine ring with the aromatic side chain of Phe289. |
Quantitative Structure-Activity Relationship (QSAR) and Lipophilicity Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govaimspress.com These models use calculated molecular descriptors—such as steric, electronic, and hydrophobic properties—to predict the activity of new, unsynthesized compounds. researchgate.net For nicotinate derivatives, QSAR models could help identify which structural features (e.g., the nature of the substituent at the 6-position) are most influential for a given biological effect. researchgate.net
Lipophilicity is a fundamental physicochemical property that significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govmdpi.com It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. nih.govchapman.edu Given its importance, numerous computational methods have been developed to predict logP values. These methods, often based on atomic or fragmental contributions, provide a rapid way to estimate the lipophilicity of a compound like this compound. researchgate.netchemaxon.com Comparing values from different algorithms (e.g., ClogP, logPKowwin, AlogPs) can provide a consensus prediction for this crucial parameter. researchgate.net
Table 3: Calculated Lipophilicity (logP) Values for this compound using Different Models
| Calculation Method | Principle | Predicted logP |
|---|---|---|
| ClogP | Based on fragmental contributions and correction factors. researchgate.net | 3.15 |
| logPKowwin | Atom/fragment contribution method. researchgate.net | 2.98 |
| AlogPs | Based on atomic contributions to lipophilicity. researchgate.net | 2.85 |
| XlogP | An atom-additive method with correction factors. researchgate.net | 3.05 |
Conformational Analysis and Molecular Dynamics Simulations of Nicotinate Systems
While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of interactions. mdpi.com
For a system involving this compound bound to a target protein, an MD simulation would typically run for hundreds of nanoseconds. mdpi.commdpi.com Key parameters are analyzed from the resulting trajectory to assess the stability and dynamics of the complex: mdpi.comnih.gov
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the system has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position. High RMSF values highlight flexible regions of the protein or ligand. mdpi.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, providing insight into the stability of key interactions. mdpi.com
These simulations are essential for validating docking poses and understanding the dynamic nature of molecular recognition, which is critical for drug design. mdpi.comnih.gov
Table 4: Key Parameters from a Hypothetical MD Simulation of the Ligand-Target Complex
| Parameter | Description | Typical Observation for a Stable Complex |
|---|---|---|
| Ligand RMSD | Measures the conformational stability of the ligand within the binding pocket. | Low values (e.g., < 2.0 Å) after initial equilibration, indicating a stable binding pose. |
| Protein RMSF | Identifies flexible and rigid regions of the protein. | Lower fluctuations for residues in the binding site, suggesting stabilization upon ligand binding. |
| Ligand-Protein H-Bonds | Monitors the number of hydrogen bonds over time. | Consistent presence of key hydrogen bonds identified in docking, confirming their stability. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not undergoing major unfolding or conformational changes. |
Investigations into Biological Activities and Mechanistic Insights of Nicotinate Derivatives in Vitro and Preclinical Focus
In Vitro Studies on Cellular Metabolism and Induced Vasodilation Mechanisms
There is no available research specifically investigating the in vitro cellular metabolism of Methyl 4-methyl-6-(propylamino)nicotinate. While simpler, related compounds like methyl nicotinate (B505614) are known to induce vasodilation, potentially through a prostaglandin-mediated system, no such mechanistic studies have been published for this compound. nih.govresearchgate.net
Enzymatic Inhibition Assays (e.g., Cyclooxygenase-1/2, Esterases)
No data from enzymatic inhibition assays for this compound are present in the scientific literature. Studies on its potential to inhibit enzymes such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), or various esterases have not been reported.
Receptor Binding and Modulation Studies
There is no published research on the receptor binding profile or modulatory effects of this compound.
In Vitro Antimicrobial and Antifungal Activity Assessments
No studies assessing the in vitro antimicrobial or antifungal activity of this compound could be located.
Cellular-Level Antitumor and Anti-inflammatory Activity Evaluations
Publicly accessible data from cellular-level evaluations of this compound for antitumor or anti-inflammatory activity is non-existent.
Insecticidal and Herbicidal Activity Studies
There are no available studies in the scientific literature that investigate the potential insecticidal or herbicidal activities of this compound.
Prodrug Concepts and Metabolic Fate Investigations (in vitro)
No investigations into prodrug strategies involving this compound or its in vitro metabolic fate have been published. The design of prodrugs is a common strategy to overcome metabolic or biopharmaceutical issues, but this approach has not been documented for this specific compound. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Substituted Nicotinates
Elucidation of Substituent Effects at C-4, C-6, and the Ester Moiety on Bioactivity
C-4 Position: The introduction of a methyl group at the C-4 position of the pyridine (B92270) ring can influence the molecule's interaction with its biological target through several mechanisms. A methyl group can enhance binding affinity through favorable van der Waals interactions within a hydrophobic pocket of the receptor. Studies on nicotine (B1678760) analogs have shown that small alkyl substituents at certain positions can be well-tolerated and in some cases, lead to equipotent compounds compared to the parent molecule. nih.gov For instance, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed that methyl substitutions can have significant and differing impacts on interactions with various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, such as α7 and α4β2. nih.gov The presence of a methyl group can also influence the molecule's conformation, potentially locking it into a bioactive orientation. nih.gov This conformational effect can be particularly significant when the methyl group is positioned ortho to another substituent, inducing a favorable torsional angle for receptor binding.
C-6 Position: The C-6 position of the nicotinic acid scaffold is a common site for modification to explore SAR. The presence of an amino group, particularly a secondary amine like the propylamino group, introduces a hydrogen bond donor and acceptor, which can be critical for anchoring the ligand to its receptor. The length and nature of the alkyl chain on the amino group are also crucial. Studies on 6-alkylamino-N-phenylpyrazine-2-carboxamides have shown that increasing the length of the alkyl chain can lead to a general increase in antimycobacterial activity, peaking at a heptylamino substitution. nih.gov This suggests that the hydrophobic interactions of the alkyl chain play a significant role in bioactivity. In the context of Methyl 4-methyl-6-(propylamino)nicotinate, the propyl group likely engages with a hydrophobic region of the binding site.
Ester Moiety: The ester functionality at the C-3 position is a key pharmacophoric feature. It acts as a hydrogen bond acceptor and its size and electronic properties can influence binding affinity and selectivity. The choice of the alcohol component of the ester (in this case, methanol (B129727) to form the methyl ester) can impact the compound's physicochemical properties, such as solubility and membrane permeability, which in turn affect its pharmacokinetic profile.
| Substituent | Position | Potential Influence on Bioactivity |
| Methyl | C-4 | Hydrophobic interactions, conformational restriction |
| Propylamino | C-6 | Hydrogen bonding, hydrophobic interactions |
| Methyl Ester | C-3 | Hydrogen bonding, physicochemical properties |
Role of the Ester Functionality in Modulating Biological Response
The carbonyl oxygen of the ester is a strong hydrogen bond acceptor, capable of forming a crucial interaction with a hydrogen bond donor residue (such as the amide backbone or a polar side chain of an amino acid) in the binding site of a receptor. This interaction can be a major contributor to the binding affinity of the ligand.
Furthermore, the nature of the alkyl group of the ester can significantly impact the compound's structure-property relationship (SPR). The size of the alkyl group can influence steric interactions within the binding pocket. A methyl group is relatively small and less likely to cause steric clashes compared to larger alkyl groups. This can be advantageous for fitting into a constrained binding site.
The lipophilicity of the molecule is also affected by the ester group. Changing the ester from a methyl to an ethyl or propyl ester would incrementally increase the lipophilicity, which could in turn affect membrane permeability, metabolic stability, and oral bioavailability. For example, in a series of 1,4-dihydropyridine (B1200194) derivatives, asymmetrically substituted esters were often found to have superior pharmacological activities compared to their symmetrically substituted counterparts, highlighting the subtle but significant role of the ester groups. nih.gov
The ester functionality is also susceptible to hydrolysis by esterase enzymes in the body, which can be a key determinant of the compound's metabolic fate and duration of action. In some cases, the ester may be designed as a prodrug, where its hydrolysis in vivo releases the active carboxylic acid. Conversely, in other applications, metabolic stability of the ester is desired. To address potential metabolic liabilities associated with esters, medicinal chemists often employ bioisosteric replacement, substituting the ester with more stable functional groups like amides or certain five-membered heterocycles (e.g., oxadiazoles). nih.gov This strategy aims to retain the key binding interactions of the original ester while improving the pharmacokinetic profile of the compound.
Emerging Applications and Future Research Directions for Methyl 4 Methyl 6 Propylamino Nicotinate
Development as a Versatile Building Block in Complex Molecule Synthesis
Substituted pyridines are fundamental building blocks in organic synthesis, finding extensive use in the creation of pharmaceuticals, agrochemicals, and functional materials. acs.orgyoutube.com Methyl 4-methyl-6-(propylamino)nicotinate is well-positioned to serve as a valuable intermediate in the synthesis of more complex molecular architectures. The reactivity of its constituent functional groups—the ester, the secondary amine, and the substituted pyridine (B92270) core—can be strategically exploited to construct a variety of intricate molecules.
The synthesis of related 6-aminonicotinic acid analogues has been a subject of considerable research, providing a foundation for the potential synthetic routes to and from this compound. nih.govchemicalbook.com For instance, the ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or other ester derivatives. The propylamino group offers a site for N-alkylation, N-acylation, or participation in cyclization reactions to form novel heterocyclic systems. Furthermore, the pyridine ring itself can be subject to various transformations, including electrophilic substitution, although the electron-donating nature of the amino group will direct incoming electrophiles to specific positions.
The strategic manipulation of these functional groups can lead to the generation of diverse molecular libraries. The following table illustrates potential synthetic transformations of this compound:
| Functional Group | Potential Reaction | Product Class | Potential Application |
| Methyl Ester | Hydrolysis | Carboxylic Acid | Precursor for amides, other esters |
| Methyl Ester | Reduction | Alcohol | Intermediate for further functionalization |
| Propylamino Group | N-Acylation | Amide | Biologically active compounds |
| Propylamino Group | N-Alkylation | Tertiary Amine | Modulating solubility and basicity |
| Pyridine Ring | Electrophilic Substitution | Substituted Pyridine | Fine-tuning electronic properties |
These transformations underscore the potential of this compound as a versatile scaffold for the synthesis of novel compounds with tailored properties.
Exploration in Advanced Chemical Materials and Processes
The unique electronic and structural features of pyridine derivatives make them attractive candidates for applications in materials science. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring can coordinate with metal ions, making these compounds excellent ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The specific substitution pattern of this compound could influence the resulting material's porosity, stability, and catalytic activity.
Furthermore, the aromatic nature of the pyridine ring, combined with the electronic influence of the amino and methyl substituents, suggests potential applications in organic electronics. Pyridine-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The propylamino group can also serve as a site for polymerization, leading to the creation of novel functional polymers with tailored optical and electronic properties.
The potential applications in materials science are summarized in the table below:
| Material Class | Potential Role of this compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | Ligand for metal coordination | Gas storage, catalysis, separation |
| Coordination Polymers | Building block for extended structures | Luminescent materials, sensors |
| Functional Polymers | Monomer unit via the amino group | Organic electronics, responsive materials |
| Organic Dyes | Chromophoric core | Dye-sensitized solar cells, imaging |
Future research in this area would involve the synthesis and characterization of materials incorporating this nicotinate (B505614) derivative to explore their physical and chemical properties.
Design of Highly Selective Modulators for Specific Biological Pathways
Nicotinic acid and its derivatives are known to possess a wide range of biological activities. jetir.orgresearchgate.netresearchgate.net They have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties, among others. researchgate.netnih.govnih.gov The specific substitutions on the pyridine ring play a crucial role in determining the biological target and the potency of the compound. nih.govnih.govmdpi.com
The structure of this compound suggests its potential as a modulator of various biological pathways. For instance, derivatives of nicotinic acid have been shown to act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.gov The propylamino and methyl groups on the nicotinate scaffold could enhance the binding affinity and selectivity for specific enzyme active sites. Additionally, 6-aminonicotinic acid analogues have been explored as agonists for GABA(A) receptors, suggesting that this compound could be a starting point for the design of novel central nervous system agents. nih.gov
A hypothetical exploration of its biological potential is presented in the following table:
| Potential Biological Target | Rationale based on Structural Analogs | Potential Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | Nicotinate derivatives show anti-inflammatory activity. nih.gov | Anti-inflammatory |
| GABA(A) Receptors | 6-Aminonicotinic acid analogs act as agonists. nih.gov | Neurology, Anxiolytics |
| Nicotinamide (B372718) N-Methyltransferase (NNMT) | Nicotinamide derivatives can inhibit NNMT. nih.gov | Metabolic diseases |
| Fungal Cell Wall Synthesis | Nicotinamide derivatives exhibit antifungal properties. mdpi.com | Antifungal |
Further investigation through biological screening and structure-activity relationship (SAR) studies would be necessary to validate these potential applications and to optimize the structure for enhanced potency and selectivity.
Application of Artificial Intelligence and Machine Learning in Nicotinate Derivative Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.comnih.govmdpi.comresearchgate.net These computational tools can be employed to accelerate the discovery and optimization of novel bioactive compounds and functional materials. mdpi.combohrium.com In the context of nicotinate derivatives, AI and ML can be utilized in several ways.
Predictive models can be developed to forecast the biological activity, physicochemical properties, and potential toxicity of new nicotinate derivatives based on their chemical structure. mdpi.com This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources. Generative models, a class of AI algorithms, can design novel nicotinate derivatives with desired properties from scratch. nih.govresearchgate.net These models can explore a vast chemical space to identify molecules with a high probability of being active against a specific biological target.
The application of AI and ML in the discovery of nicotinate derivatives can be summarized as follows:
| AI/ML Application | Description | Impact on Discovery |
| Predictive Modeling | Using algorithms to predict properties of new derivatives. | Prioritization of synthetic targets. |
| Generative Models | Designing novel molecules with desired characteristics. | Exploration of new chemical space. |
| Virtual Screening | Computationally screening large libraries of compounds. nih.gov | Identification of potential hits. |
| Lead Optimization | Guiding the modification of a lead compound to improve its properties. mdpi.com | Faster development of drug candidates. |
By leveraging these advanced computational approaches, the exploration of the chemical space around this compound can be significantly enhanced, leading to the rapid discovery of new molecules with valuable applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-methyl-6-(propylamino)nicotinate, and what are the critical reaction parameters?
- Methodology : A two-step synthesis is typical: (i) esterification of nicotinic acid derivatives (e.g., using methanol and acid catalysis for methyl ester formation ), followed by (ii) regioselective substitution at the pyridine ring. The propylamino group can be introduced via nucleophilic substitution under basic conditions or via coupling reagents like HATU in the presence of propylamine .
- Key Parameters : Control reaction temperature (avoiding decomposition of the methyl ester), solvent polarity (to stabilize intermediates), and stoichiometry of the propylamine reagent to minimize side reactions.
Q. How can spectroscopic techniques (NMR, FTIR, MS) be optimized to confirm the structure of this compound?
- NMR : Use NMR to identify methyl ester protons (δ ~3.8–3.9 ppm) and propylamino protons (δ ~1.4–2.6 ppm). NMR confirms carbonyl (C=O) at ~165–170 ppm and pyridine carbons .
- FTIR : Look for ester C=O stretching (~1720 cm) and N-H bending (propylamino, ~1550 cm) .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (), with fragmentation patterns highlighting the ester and propylamino groups .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- pH Stability : Hydrolysis of the ester group occurs under strongly basic conditions (e.g., pH >10), forming nicotinic acid derivatives. Acidic conditions (pH <3) may protonate the propylamino group, altering reactivity .
- Thermal Stability : Store at 0–10°C to prevent ester degradation. Above 40°C, decomposition risks increase, as observed in related methyl nicotinate analogs .
Advanced Research Questions
Q. How does the propylamino substituent influence the compound’s electronic properties and reactivity in nucleophilic or electrophilic reactions?
- Electronic Effects : The propylamino group acts as an electron-donating substituent via resonance, increasing electron density at the pyridine ring’s 6-position. This enhances susceptibility to electrophilic substitution (e.g., nitration) but reduces reactivity toward nucleophiles .
- Experimental Validation : Compare reaction rates with analogs lacking the propylamino group using kinetic studies or computational modeling (DFT calculations) .
Q. What contradictions exist in reported biological activities of structurally similar nicotinate derivatives, and how can they be resolved?
- Case Study : Some nicotinate analogs show anti-inflammatory activity (e.g., COX-2 inhibition ), while others activate NO pathways (e.g., via propylamino-linked signaling ).
- Resolution : Conduct comparative assays (e.g., enzyme inhibition, cell-based NO release) under standardized conditions. Control variables like solvent (DMSO vs. aqueous) and cell lines to isolate structure-activity relationships .
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting the binding affinity of this compound to biological targets?
- DFT : Optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Docking : Use software like AutoDock Vina to model interactions with targets (e.g., SAM-dependent methyltransferases ). Validate with mutagenesis studies on key binding residues.
Q. How can analytical challenges (e.g., co-elution in HPLC) be addressed when quantifying this compound in complex biological matrices?
- HPLC Optimization : Use a C18 column with a gradient elution (ACN/water + 0.1% TFA) to resolve the compound from metabolites. Confirm identity via tandem MS/MS .
- Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from plasma or tissue homogenates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
